2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2,3-dimethylphenyl group and an acetamide moiety linked to a 1,3,4-thiadiazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.
Deprotection: Removal of protective groups using PhSH followed by selective intramolecular cyclization to yield the desired piperazine derivative.
For the thiadiazole moiety, a typical approach involves the reaction of thiosemicarbazide with acetic anhydride under reflux conditions to form the 1,3,4-thiadiazole ring. The final step involves coupling the piperazine derivative with the thiadiazole ring through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiadiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively activate DAG-activated TRPC3/TRPC6/TRPC7 channels . These channels are cation channels mainly permeable to Ca2+ ions, playing crucial roles in various cellular processes such as tumor development, wound healing, and osteoblast proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine: A compound with a similar piperazine structure but different functional groups.
Uniqueness
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of a piperazine ring with a thiadiazole moiety, which imparts distinct chemical and biological properties. Its ability to selectively activate specific ion channels sets it apart from other similar compounds.
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-12-5-4-6-15(13(12)2)22-9-7-21(8-10-22)11-16(23)18-17-20-19-14(3)24-17/h4-6H,7-11H2,1-3H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYPFPSNPJOYRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3=NN=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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